2,2-Diethoxytetrahydrofuran

描述

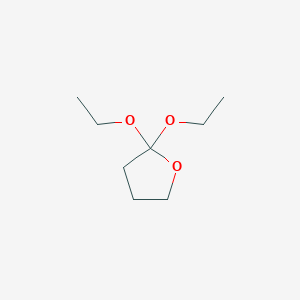

Structure

3D Structure

属性

IUPAC Name |

2,2-diethoxyoxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-9-8(10-4-2)6-5-7-11-8/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKTYSDVSRVOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCO1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326839 | |

| Record name | 2,2-Diethoxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52263-97-5 | |

| Record name | 2,2-Diethoxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52263-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diethoxytetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052263975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diethoxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Diethoxytetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIETHOXYTETRAHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD3AP58UTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,2 Diethoxytetrahydrofuran and Its Derivatives

Direct Synthesis Routes to 2,2-Diethoxytetrahydrofuran

The synthesis of this compound, a cyclic orthoester, is accomplished through several key pathways. These routes often begin from readily available precursors, leveraging catalytic processes and specific derivatization techniques to achieve the target acetal (B89532).

Catalytic Hydrogenation Approaches from Furan (B31954) Precursors

While a direct, single-step catalytic hydrogenation of furan to this compound is not a standard reported method, furan and its derivatives serve as crucial biomass-derived starting points for multi-step syntheses. rsc.orgmdpi.com The typical process involves the initial hydrogenation of the furan ring to yield tetrahydrofuran (B95107) (THF). rsc.org This transformation is well-documented and can be achieved with high efficiency using various metal co-catalysts. For instance, photocatalytic hydrogenation of furan in alcoholic suspensions of palladium-loaded titanium(IV) oxide can produce tetrahydrofuran almost quantitatively. rsc.org

Following the formation of the saturated tetrahydrofuran ring, subsequent derivatization is required to introduce the 2,2-diethoxy group. One conceptual pathway involves the conversion of furan to intermediates like 2,5-dialkoxy-2,5-dihydrofurans, which can then be hydrogenated to form substituted tetrahydrofurans such as 2,5-dimethoxytetrahydrofuran (B146720). chemicalbook.com Although this illustrates the principle of using furan precursors, the synthesis of the 2,2-diethoxy isomer specifically follows a different derivatization path, typically starting from a tetrahydrofuran-based compound like γ-butyrolactone.

Derivatization of Tetrahydrofuran Compounds for Specific Acetal Formation

The most established syntheses of this compound begin with γ-butyrolactone, a derivative of tetrahydrofuran.

One of the earliest methods was described by Hans Meerwein and his colleagues. wikipedia.org This route involves the use of a powerful ethylating agent, triethyloxonium (B8711484) tetrafluoroborate (B81430) (a Meerwein salt), in diethyl ether. The electrophilic ethyl cation from the Meerwein salt attacks the carbonyl oxygen of γ-butyrolactone, forming the stable O-ethyl-γ-butyrolactonium tetrafluoroborate intermediate. wikipedia.org This hygroscopic salt is then treated with sodium ethoxide in ethanol (B145695), which attacks the electrophilic carbon of the lactonium ion, leading to the formation of this compound in a nearly quantitative reaction. wikipedia.org

| Starting Material | Key Reagents | Solvent | Key Intermediate | Overall Yield |

| γ-Butyrolactone | 1. Triethyloxonium tetrafluoroborate2. Sodium ethoxide/Ethanol | Diethyl ether | O-ethyl-γ-butyrolactonium tetrafluoroborate | Near quantitative |

| γ-Butyrolactone | 1. Triethyl orthoformate/Boron trifluoride2. Sodium ethoxide | Solvent-free | Diethoxymethylium tetrafluoroborate | 69% |

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound with substituents on the tetrahydrofuran ring requires precise control over the reaction's regiochemistry and stereochemistry.

Regioselective Functionalization Studies

Regioselective functionalization involves introducing a chemical group at a specific position on a molecule. For a substituted this compound, this would mean adding substituents to the C3, C4, or C5 positions of the tetrahydrofuran ring. While direct regioselective functionalization of this compound is not extensively documented, principles from the functionalization of other heterocycles can be applied.

Direct C-H functionalization is a powerful tool for this purpose. researchgate.net For instance, in related five-membered heterocycles like pyrazoles, reaction conditions can be tuned to favor functionalization at either the α or β position. researchgate.net In the context of a tetrahydrofuran ring, the electronic effects of the 2,2-diethoxy group (an acetal) would influence the reactivity of the adjacent C-H bonds. The acetal group is an electron-donating group, which could potentially direct metallation or other electrophilic substitution reactions. The regioselectivity of such reactions can be controlled by the choice of reagents, catalysts, and directing groups attached to the molecule. rsc.orgnih.gov For example, the lithiation and subsequent functionalization of 2-arylazetidines show that the regioselectivity can be switched by changing the N-substituent, which acts as a directing group. rsc.org A similar strategic placement of directing groups could, in principle, guide the regioselective functionalization of a substituted this compound precursor.

Stereoselective Synthetic Strategies

Creating substituted this compound analogues with specific three-dimensional arrangements of atoms requires stereoselective synthesis. This is crucial as the introduction of a substituent on the ring creates at least one new stereocenter relative to the existing one at C2.

Strategies for stereoselective synthesis often involve either starting with a chiral precursor or using a chiral catalyst or auxiliary to control the formation of new stereocenters. For example, the synthesis of polysubstituted tetrahydropyrans has been achieved with high diastereoselectivity through the acid-catalyzed cyclization of silylated alkenols. uva.es Similarly, stereoselective aminohydroxylation processes, often catalyzed by potassium osmate, are used to create chiral amino-diol structures on cyclic systems. beilstein-journals.org

A common approach is the diastereoselective nucleophilic addition to a chiral substrate. mdpi.com For instance, one could envision a strategy starting from a chiral γ-lactone. The inherent chirality of the starting material would influence the stereochemical outcome of the subsequent reactions to form the substituted tetrahydrofuran ring and the acetal. The development of such strategies is essential for accessing specific stereoisomers of biologically active molecules containing the substituted tetrahydrofuran motif. mdpi.comscielo.org.za

Multi-component Reaction Architectures

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single synthetic operation. mdpi.comresearchgate.net This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity, making it a powerful tool for the synthesis of heterocyclic compounds. mdpi.comtcichemicals.com In the context of tetrahydrofuran derivatives, MCRs, particularly the Passerini and Ugi reactions, have been explored for the synthesis of complex structures incorporating the tetrahydrofuran scaffold. These reactions typically utilize a pre-existing tetrahydrofuran-containing building block, which is then elaborated through the MCR process.

The Passerini three-component reaction (P-3CR) is a versatile MCR that involves the reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce a functionalized α-acyloxyamide. nih.gov This reaction is known for its broad substrate tolerance and high atom economy. nih.gov Research has demonstrated the application of the Passerini reaction for the diastereoselective synthesis of tetrahydrofuran derivatives. For instance, aldehydes derived from the biocatalytic desymmetrization of renewable starting materials like 2,5-bis(hydroxymethyl)tetrahydrofuran have been successfully employed in Passerini reactions. vu.nl The stereoselectivity of such reactions can be significantly influenced by the choice of Lewis acid catalyst and reaction conditions. vu.nl

Another cornerstone of MCRs is the Ugi four-component reaction (U-4CR), which combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to yield an α-acetamido carboxamide derivative. researchgate.netmdpi.com The Ugi reaction is renowned for its ability to generate a high degree of molecular diversity and has been instrumental in the synthesis of peptide-like structures and complex heterocycles. nih.govacs.org While direct synthesis of simple substituted tetrahydrofurans via the Ugi reaction is not extensively documented, the methodology is frequently applied to synthesize complex molecules where a tetrahydrofuran moiety is part of one of the starting components. nih.gov

The application of these MCRs to tetrahydrofuran-containing substrates showcases a powerful strategy for accessing complex molecules with potential applications in various fields of chemical science. The ability to introduce multiple points of diversity in a single step makes these reaction architectures highly valuable for the generation of compound libraries for screening purposes.

Research Findings in Multi-component Reactions for Tetrahydrofuran Derivatives

Detailed studies have been conducted to optimize the conditions for MCRs involving tetrahydrofuran derivatives, with a focus on achieving high yields and stereoselectivity.

In one study, the diastereoselective Passerini reaction of an aldehyde derived from the enantiomerically pure monobutyrate of 2,5-bis(hydroxymethyl)tetrahydrofuran was investigated. vu.nl The reaction of this chiral aldehyde with various isocyanides and carboxylic acids was explored. Optimization of the reaction conditions, particularly the use of a Lewis acid, was found to be crucial for enhancing the diastereomeric ratio of the product. The use of zinc(II) bromide as a Lewis acid mediator significantly improved the diastereoselectivity. vu.nl The results of these investigations are summarized in the table below.

Table 1: Zinc(II)-mediated Diastereoselective Passerini Reaction of a Tetrahydrofuran-derived Aldehyde vu.nl

| Entry | Carboxylic Acid | Isocyanide | Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Acetic Acid | tert-Butyl isocyanide | None | CH₂Cl₂ | 85 | <1.5:1 |

| 2 | Acetic Acid | tert-Butyl isocyanide | ZnBr₂ (1.0 eq) | CH₂Cl₂ | 88 | 5:1 |

| 3 | Acetic Acid | tert-Butyl isocyanide | Zn(OTf)₂ (1.0 eq) | CH₂Cl₂ | 82 | 4:1 |

| 4 | Benzoic Acid | tert-Butyl isocyanide | ZnBr₂ (1.0 eq) | CH₂Cl₂ | 90 | 6:1 |

| 5 | Benzoic Acid | Cyclohexyl isocyanide | ZnBr₂ (1.0 eq) | CH₂Cl₂ | 85 | 7:1 |

The data clearly indicates that the presence of a zinc(II) Lewis acid significantly enhances the diastereoselectivity of the Passerini reaction for this specific tetrahydrofuran-derived aldehyde.

While direct examples of Ugi reactions for the synthesis of this compound are not prevalent in the literature, the general principles of the Ugi reaction are widely applicable to the synthesis of complex molecules containing a tetrahydrofuran ring. The Ugi reaction's ability to incorporate four diverse starting materials allows for the creation of a vast chemical space around the tetrahydrofuran core. mdpi.comnih.gov The typical components and the general product structure of an Ugi reaction are depicted below.

Table 2: General Components of the Ugi Four-Component Reaction

| Component 1 | Component 2 | Component 3 | Component 4 | General Product |

| Amine (R¹-NH₂) | Carbonyl (R²-CHO) | Carboxylic Acid (R³-COOH) | Isocyanide (R⁴-NC) | α-acetamido carboxamide |

The strategic application of MCRs, such as the Passerini and Ugi reactions, provides a powerful and efficient platform for the synthesis of complex and diverse derivatives of tetrahydrofuran, demonstrating the synthetic utility of these reaction architectures.

Chemical Reactivity and Mechanistic Investigations of 2,2 Diethoxytetrahydrofuran

Acid-Catalyzed Ring Opening and Transformation Pathways

The cyclic acetal (B89532) 2,2-diethoxytetrahydrofuran is susceptible to acid-catalyzed ring-opening reactions, a process that unlocks its synthetic potential as a precursor to various valuable building blocks. This reactivity is centered around the cleavage of the carbon-oxygen bonds of the tetrahydrofuran (B95107) ring under acidic conditions, leading to the formation of reactive intermediates that can be trapped or undergo further transformations.

Formation of Butanal Derivatives (e.g., Succinaldehyde (B1195056) precursors)

Under acidic conditions, this compound readily undergoes hydrolysis to generate succinaldehyde. orgsyn.orgbris.ac.ukwikipedia.orgbangor.ac.uk This transformation is a key step in utilizing this compound as a stable and easily handleable precursor for the often unstable succinaldehyde. The reaction proceeds by protonation of one of the ethoxy groups, followed by elimination of ethanol (B145695) to form an oxocarbenium ion. Subsequent attack by water and loss of a second molecule of ethanol and a proton leads to the formation of succinaldehyde. wikipedia.org This dialdehyde (B1249045) is a versatile intermediate in organic synthesis, notably used in the synthesis of tropinones and as a crosslinking agent for proteins. wikipedia.org

The generation of succinaldehyde from this compound is a foundational step in more complex transformations. For instance, in the presence of L-proline, the initially formed succinaldehyde can undergo an organocatalyzed dimerization, a key step in the synthesis of bicyclic enals which are precursors to prostaglandins (B1171923). orgsyn.orgbris.ac.uk

Intermediate Carbocation Characterization and Reactivity

The acid-catalyzed ring-opening of this compound proceeds through the formation of a key intermediate, an oxocarbenium ion. This carbocation is stabilized by the adjacent oxygen atom. The formation of this electrophilic species is the rate-determining step in many of the subsequent reactions. asccollegekolhar.inslideshare.net

The reactivity of this carbocationic intermediate is diverse. It can be attacked by various nucleophiles, leading to a range of products. For example, in the presence of water, the carbocation is trapped to form succinaldehyde. orgsyn.orgwikipedia.org In the context of the Paal-Knorr pyrrole (B145914) synthesis, the carbocation is attacked by a primary amine. nih.govbeilstein-journals.org The stability of carbocations generally follows the order: tertiary > secondary > primary. asccollegekolhar.ingauthmath.com The specific structure of the carbocation formed from this compound and its subsequent reaction pathway can be influenced by the reaction conditions, including the nature of the acid catalyst and the solvent system employed. mdpi.comnumberanalytics.com

Influence of Solvent Systems on Reaction Kinetics and Selectivity

The choice of solvent can significantly impact the kinetics and selectivity of the acid-catalyzed reactions of this compound. Solvents can influence reaction rates and product distribution by stabilizing or destabilizing reactants, transition states, and intermediates. rsc.orgweebly.com

In the context of pyrrole synthesis from 2,5-dimethoxytetrahydrofuran (B146720) (a related compound), the use of different solvents has been explored. While acetic acid often serves as both catalyst and solvent, other systems have been investigated to improve yields and simplify purification. tandfonline.com For example, conducting the reaction in water has been shown to be a greener and effective alternative to organic solvents like acetonitrile, benzene, and dichloromethane (B109758) for the synthesis of N-substituted pyrroles. beilstein-journals.org The use of water as a solvent can be advantageous, particularly for the hydrolysis step to form the reactive dialdehyde intermediate. utas.edu.au In some cases, solvent-free conditions, often coupled with microwave irradiation, have been employed to accelerate the reaction and afford high yields of pyrroles. nih.govnih.gov The hydrogen bond donor ability of the solvent can also play a crucial role in influencing reaction kinetics, as demonstrated in studies of hydrogen abstraction reactions. nih.gov

Nucleophilic Reaction Mechanisms

The electrophilic nature of the intermediates generated from the acid-catalyzed ring-opening of this compound makes it a prime substrate for a variety of nucleophilic reactions. These reactions are fundamental to the construction of more complex molecular architectures, including various heterocyclic systems.

Condensation Reactions with Active Methylene (B1212753) Compounds

This compound, as a precursor to succinaldehyde, can participate in condensation reactions with active methylene compounds. These compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are potent nucleophiles. The reaction typically proceeds via a Knoevenagel-type condensation.

For instance, the reaction of this compound with 1,3-dicarbonyl compounds like 1,3-cyclopentanedione (B128120) can lead to the formation of C-C double bonds. clockss.org This type of condensation is a key step in the synthesis of natural products like oudenone (B1219345). clockss.org The reaction mechanism involves the in-situ formation of succinaldehyde, which then undergoes condensation with the active methylene compound. Various active methylene compounds can be employed in such reactions, including malononitrile (B47326) and its derivatives, leading to a diverse range of products. rsc.orgresearchgate.netorganic-chemistry.orgnih.gov

Below is a table summarizing the reaction of this compound with an active methylene compound.

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Product | Reference |

| 2,2-Diethoxy-5-propyltetrahydrofuran | 1,3-Cyclopentanedione | Oudenone | clockss.org |

Reactions with Primary Amines and Sulfonamides for Heterocycle Formation (e.g., Pyrroles)

One of the most significant applications of this compound and its analogue, 2,5-dimethoxytetrahydrofuran, is in the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of the dialdehyde precursor with primary amines or their derivatives, such as sulfonamides, to form N-substituted pyrroles. nih.govtandfonline.combeilstein-journals.orgorganic-chemistry.org

The mechanism involves the acid-catalyzed hydrolysis of the acetal to generate the 1,4-dicarbonyl compound (succinaldehyde). This is followed by the nucleophilic attack of the primary amine on one of the carbonyl groups to form a hemiaminal, which then cyclizes via intramolecular attack of the nitrogen on the second carbonyl group. Subsequent dehydration leads to the aromatic pyrrole ring. nih.gov

A wide variety of primary amines, including aliphatic, aromatic, and those bearing sensitive functional groups, can be used in this synthesis. tandfonline.comutas.edu.au Similarly, sulfonamides react readily to produce N-sulfonylated pyrroles. organic-chemistry.orgnih.govmdpi.comresearchgate.net Different catalysts and reaction conditions have been developed to optimize this transformation, including the use of various acids, metal catalysts, and microwave irradiation. nih.govbeilstein-journals.orgnih.govorganic-chemistry.org

The table below provides examples of pyrrole synthesis using a related compound, 2,5-dimethoxytetrahydrofuran, with various amines and sulfonamides.

| Amine/Sulfonamide | Catalyst/Conditions | Product | Reference |

| Phenylalanine methyl ester | Acetic acid, reflux | N-(CH(PhCH2)COOCH3)pyrrole | tandfonline.com |

| Various primary amines | Phosphorous pentoxide, toluene, 110 °C | N-alkyl pyrroles | tandfonline.com |

| Various amines | Iodine (5 mol%), microwave, solvent-free | N-substituted pyrroles | nih.gov |

| Various amines and sulfonamides | Iron(III) chloride, water, 60 °C | N-substituted pyrroles | beilstein-journals.orgorganic-chemistry.org |

| Primary amines | Water, reflux; then acetate (B1210297) buffer, room temp. | N-substituted pyrroles | utas.edu.au |

| Arylsulfonamides, anilines | Water, microwave | N-substituted pyrroles | nih.govresearchgate.net |

| Sulfonamides | p-TsOH | N-sulfonylpyrroles | nih.govmdpi.com |

Mechanistic Studies of [4+1] Cycloaddition Reactions

While classical Diels-Alder or [4+2] cycloadditions are common, the participation of this compound derivatives in formal [4+1] cycloadditions represents a sophisticated strategy for constructing five-membered heterocyclic rings, such as pyrroles. In these reactions, the tetrahydrofuran skeleton does not act directly as the 4-carbon component in a concerted fashion. Instead, it serves as a stable precursor to a more reactive 1,4-dicarbonyl equivalent, which can then undergo a cyclization reaction with a one-atom component.

A proposed mechanism involves the acid-catalyzed hydrolysis of this compound to generate an intermediate that is equivalent to succinaldehyde. This dialdehyde can then react with a primary amine or an amine derivative in a Paal-Knorr type synthesis. This process, while not a concerted cycloaddition, is often formally referred to as a [4+1] annulation, as it combines a four-carbon unit with a single heteroatom (nitrogen) to form the pyrrole ring. researchgate.net

Table 1: Key Steps in Formal [4+1] Cycloaddition for Pyrrole Synthesis

| Step | Description | Reactants/Intermediates |

| 1. Activation | Acid-catalyzed ring opening of the 2,2-diethoxy-tetrahydrofuran precursor. | This compound, H⁺ |

| 2. Intermediate Formation | Generation of a 1,4-dicarbonyl species (succinaldehyde equivalent). | Succinaldehyde |

| 3. Condensation | Reaction with a primary amine to form a di-imine intermediate. | Succinaldehyde, R-NH₂ |

| 4. Cyclization & Aromatization | Intramolecular cyclization followed by dehydration to yield the aromatic pyrrole ring. | Di-imine intermediate |

Intramolecular Cyclization Pathways

This compound is a valuable starting material for synthesizing molecules designed to undergo subsequent intramolecular cyclization. A common strategy involves reacting a derivative of this compound, such as 2,5-dimethoxytetrahydrofuran, with an appropriate nucleophile to generate a linear precursor that possesses functionalities capable of ring-closing. acs.org For instance, the reaction of an aniline (B41778) derivative with a this compound equivalent can produce an N-aryl pyrrole precursor. acs.orgnih.gov

The general pathway for such a transformation is outlined below:

Pyrrole Formation : The initial reaction, as described in the Paal-Knorr synthesis, forms a pyrrole ring attached to another functional group. acs.org

Activation : A specific functional group on the side chain is activated. For example, an amide can be activated using an agent like triflic anhydride (B1165640) (Tf₂O). acs.org

Intramolecular Attack : The activated group is then attacked by an electron-rich position on the pyrrole or an attached aromatic ring, leading to the formation of a new fused ring system. nih.gov

Aromatization : The final step often involves elimination or rearrangement to yield a stable, aromatic polycyclic product. nih.gov

This strategy has been successfully employed in the synthesis of complex heterocyclic systems, including indolo[2,3-b]quinolines. nih.gov

Redox Chemistry and Catalytic Transformations

The transformation of this compound is frequently facilitated by catalytic methods, which can be broadly categorized into metal-catalyzed, organocatalytic, and electrochemical approaches.

Metal-Catalyzed Reactions

Transition metals are effective catalysts for a range of transformations involving this compound and its analogs. Iron-catalyzed reactions, for example, are used to synthesize pyrrole derivatives from 2,5-dimethoxytetrahydrofuran and various amines, including aryl, alkyl, sulfonyl, and acyl amines. researchgate.net Palladium catalysts are also widely used in cross-coupling reactions, and a suitably functionalized derivative of this compound could participate in reactions like the Heck, Suzuki, or Sonogashira couplings to form C-C bonds. libretexts.org

The general mechanism for these metal-catalyzed reactions often involves:

Oxidative Addition : The metal catalyst (e.g., Pd(0)) inserts into a carbon-halogen or carbon-triflate bond on the substrate. libretexts.org

Coordination/Insertion : The furan (B31954) or a derivative coordinates to the metal center, followed by migratory insertion. mdpi.com

Reductive Elimination : The final step regenerates the catalyst and releases the functionalized product. mdpi.com

Table 2: Examples of Metal-Catalyzed Reactions with Tetrahydrofuran Derivatives

| Catalyst System | Reactant Type | Product Type | Reference |

| Iron (Fe) | 2,5-Dimethoxytetrahydrofuran, Amines | N-Substituted Pyrroles | researchgate.net |

| Palladium (Pd) | Vinyl Triflates, Organotins (Stille) | Substituted Alkenes | libretexts.org |

| Cobalt (Co) | Hydrazones, Alkynes | Isoquinolines | mdpi.com |

| Nickel (Ni) | Dienynes | Bicyclic Systems | williams.edu |

These reactions highlight the utility of metal catalysis in activating otherwise stable C-H or C-O bonds and in constructing complex molecular architectures from simple furan precursors. researchgate.netwilliams.edu

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for transforming this compound. A key application involves the use of its isomer, 2,5-dialkoxytetrahydrofuran, as a stable precursor for succinaldehyde. bris.ac.uk In the presence of a chiral organocatalyst, such as L-proline, succinaldehyde can undergo a highly enantioselective aldol (B89426) dimerization. bris.ac.ukdokumen.pub

The mechanism proceeds through the following key steps:

Iminium/Enamine Formation : The organocatalyst (e.g., a secondary amine like proline) reacts with one of the aldehyde groups of succinaldehyde to form a nucleophilic enamine or an electrophilic iminium ion. dokumen.pubnih.gov

Asymmetric C-C Bond Formation : The enamine attacks the second molecule of the aldehyde, creating a new carbon-carbon bond with high stereocontrol dictated by the chiral catalyst. dokumen.pub

Cyclization and Dehydration : Subsequent intramolecular aldol condensation and dehydration yield a bicyclic enal intermediate. bris.ac.uk

This organocatalytic cascade reaction is a cornerstone in the total synthesis of complex molecules like prostaglandins, demonstrating the power of using simple precursors like dialkoxytetrahydrofurans to generate key building blocks. bris.ac.ukresearcher.life

Electrochemical Reaction Studies

Electrochemical methods offer a unique way to induce redox reactions by direct electron transfer at an electrode surface, avoiding the need for chemical oxidants or reductants. researchgate.net While specific electrochemical studies on this compound are not extensively documented, its behavior can be predicted based on the electrochemical reactions of similar organic compounds. nih.gov

An electrochemical study would involve placing this compound in an electrochemical cell with a suitable electrolyte and applying a potential.

Anodic Oxidation : At the anode (positive electrode), the molecule could undergo oxidation. This might involve the removal of an electron from an oxygen lone pair, generating a radical cation. This highly reactive intermediate could then undergo fragmentation or rearrangement. researchgate.net

Cathodic Reduction : At the cathode (negative electrode), the molecule could be reduced. Electron addition to an antibonding orbital could lead to bond cleavage, for instance, of a C-O bond, generating a radical anion. researchgate.net

These primary intermediates can then engage in a series of follow-up reactions, such as dimerization, cyclization, or reaction with the solvent or electrolyte. nih.gov The specific outcome would be highly dependent on the electrode material, solvent, electrolyte, and applied potential.

Table 3: Hypothetical Parameters for Electrochemical Study of this compound

| Parameter | Description | Potential Technique |

| Oxidation Potential | Potential required to remove an electron from the molecule. | Cyclic Voltammetry (CV) |

| Reduction Potential | Potential required to add an electron to the molecule. | Cyclic Voltammetry (CV) |

| Reaction Intermediates | Identification of transient species like radical ions. | In-situ Spectroelectrochemistry |

| Final Products | Characterization of stable products formed after electrolysis. | Controlled Potential Electrolysis followed by GC-MS or NMR |

Such studies could reveal novel reaction pathways and provide deeper insight into the redox properties of cyclic orthoesters. northwestern.edursc.org

Polymerization Reactions and Side-Product Formation

This compound is a bifunctional monomer used in the synthesis of biodegradable polyorthoesters. wikipedia.org These polymers are of significant interest for biomedical applications, such as in drug delivery systems, due to their ability to undergo controlled surface erosion under physiological conditions. wikipedia.org

The polymerization typically occurs via a transesterification reaction with an α,ω-diol. The reaction is an addition polymerization where the orthoester monomer adds to the growing polymer chain. libretexts.org

The key steps in the polymerization process are:

Initiation : An acidic catalyst protonates one of the ethoxy groups on the this compound, making it a good leaving group (ethanol).

Propagation : A diol attacks the activated monomer, displacing an ethanol molecule and forming a new C-O bond. This process repeats, extending the polymer chain as monomer units are added. libretexts.org

Termination : The reaction can be terminated by the collision of two growing chains, the depletion of monomer, or the introduction of a quenching agent. libretexts.org

Side-Product Formation : The primary side product of the polymerization is ethanol, which is released during the transesterification steps. However, other side reactions can occur, impacting the quality and molecular weight of the final polymer.

Hydrolysis : The orthoester monomer and the polymer backbone are sensitive to water. Premature hydrolysis can lead to ring-opening of the monomer or cleavage of the polymer chain, resulting in lower molecular weight polymers and the formation of γ-butyrolactone and ethanol.

Incomplete Reaction : If the reaction does not go to completion, a mixture of oligomers of varying lengths will be present instead of a high molecular weight polymer. libretexts.org

Cyclization : In some cases, a growing polymer chain might undergo intramolecular cyclization ("back-biting") to form a stable cyclic orthoester, terminating the chain growth.

Careful control of reaction conditions, particularly the exclusion of moisture and the use of an appropriate catalyst, is crucial for synthesizing high-quality polyorthoesters from this compound.

Applications of 2,2 Diethoxytetrahydrofuran in Advanced Organic Synthesis

Precursor for Heterocyclic Compound Synthesis

The ability of 2,2-diethoxytetrahydrofuran to generate succinaldehyde (B1195056) in situ under mild acidic conditions makes it an ideal C4 building block for the synthesis of five- and six-membered heterocyclic rings. This approach circumvents the challenges associated with the handling of succinaldehyde itself, which is prone to polymerization and other side reactions.

Pyrrole (B145914) Synthesis (e.g., Paal-Knorr type condensations)

One of the most prominent applications of this compound is in the synthesis of N-substituted pyrroles via the Paal-Knorr condensation or the closely related Clauson-Kaas reaction. organic-chemistry.orgmdpi.comresearchgate.net This reaction involves the acid-catalyzed condensation of a 1,4-dicarbonyl compound, or a surrogate like this compound, with a primary amine or ammonia. researchgate.net

The process begins with the hydrolysis of this compound to release succinaldehyde. The subsequent reaction with a primary amine proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to afford the aromatic pyrrole ring. organic-chemistry.org This method is highly efficient and has been adapted for a wide range of amines, including aliphatic, aromatic, and multi-cyclic aromatic amines, as well as sulfonamides.

Numerous catalysts and conditions have been developed to optimize this transformation, reflecting its broad utility. These include conventional heating with acid catalysts like acetic acid, as well as the use of Lewis acids, and greener methods employing water as a solvent or microwave irradiation to accelerate the reaction.

| Catalyst/Condition | Amine Substrate Scope | Key Features | Reference |

|---|---|---|---|

| Acetic Acid | Aromatic and Aliphatic Primary Amines | Classic, mild Brønsted acid catalyst. | |

| Iron(III) Chloride in Water | Amines and Sulfonamides | Economical, environmentally friendly conditions. | |

| Phosphorus Pentoxide | Aliphatic/Aromatic Amines, Sulfonamides, Primary Amides | Effective catalyst for a broad range of substrates. | |

| Microwave Irradiation (no catalyst) | Arylsulfonamides and Anilines | Rapid, catalyst-free synthesis in water. | |

| Molecular Iodine (solvent-free) | Aliphatic, Aromatic, and Polyaromatic Amines | Green chemistry approach with excellent yields. |

Synthesis of Other Nitrogen-Containing Heterocycles

The utility of this compound extends beyond pyrrole synthesis to the formation of other important nitrogen-containing heterocycles. By reacting the derived succinaldehyde with different nitrogen-based nucleophiles, various ring systems can be accessed.

A key example is the synthesis of pyridazines. This is achieved by reacting succinaldehyde with hydrazine (B178648) or its derivatives. The initial condensation forms a dihydrazone, which can then undergo cyclization and subsequent oxidation to yield the aromatic pyridazine (B1198779) core. This strategy provides a straightforward entry into this class of six-membered heterocycles, which are prevalent in medicinal chemistry.

Formation of Oxygen-Containing Heterocycles (e.g., Dioxabicyclononanes)

In addition to its role in forming nitrogen heterocycles, this compound is a precursor for oxygen-containing bicyclic structures. The in situ generated succinaldehyde can react with diols in an acid-catalyzed process to form bicyclic acetals.

For instance, the reaction of succinaldehyde with a 1,3-diol or a 1,4-diol leads to the formation of bridged or fused ring systems. Specifically, reaction with 1,4-pentanediol (B150768) can yield a dioxabicyclononane derivative. This transformation relies on the principle of acetalization, where the two aldehyde groups of succinaldehyde react intramolecularly with the hydroxyl groups of the diol to form a stable bicyclic structure. This provides a route to complex oxygenated frameworks found in some natural products.

Building Block for Complex Molecular Architectures

The C4 skeleton provided by this compound is a foundational element in the total synthesis of numerous complex and biologically important molecules. Its ability to generate a reactive dialdehyde (B1249045) under controlled conditions allows for its incorporation into intricate synthetic sequences.

Synthesis of Biologically Relevant Compounds (e.g., Prostaglandin Analogues)

A highly significant application of this compound is in the synthesis of prostaglandins (B1171923) and their analogues, a class of lipid compounds with diverse and potent physiological effects. The dialkoxytetrahydrofuran precursor is used to generate succinaldehyde, which is a key starting material for constructing the cyclopentane (B165970) core of these molecules.

One of the most celebrated routes, pioneered by E.J. Corey, utilizes an intermediate known as the Corey lactone. Modern variations of this synthesis employ an organocatalytic aldol (B89426) reaction of succinaldehyde to form a key bicyclic enal intermediate. This intermediate contains the necessary stereochemistry and functionality to be elaborated into various prostaglandins, such as PGF2α, and medicinally important analogues like Latanoprost and Bimatoprost, which are used to treat glaucoma. The use of this compound or its dimethoxy analogue as the succinaldehyde source is crucial for the scalability and efficiency of these syntheses.

| Intermediate | Synthetic Step | Significance | Reference |

|---|---|---|---|

| Succinaldehyde | Acid-catalyzed hydrolysis of this compound. | The fundamental C4 building block for the cyclopentane ring. | |

| Bicyclic Enal | Organocatalytic aldol dimerization of succinaldehyde. | A key chiral intermediate primed for side-chain installation. | |

| Corey Lactone | Multi-step conversion from the bicyclic enal or other cyclopentane precursors. | A versatile and widely used intermediate for various prostaglandins. |

Role in Natural Product Synthesis Strategies

The strategic importance of this compound as a succinaldehyde equivalent extends to the synthesis of a variety of other natural products that feature a tetrahydrofuran (B95107) or related C4-derived substructure. Synthetic chemists have utilized this building block to construct the core skeletons of molecules that possess interesting biological activities.

Its application in forming substituted tetrahydrofuran rings is a common theme. The ability to generate the 1,4-dicarbonyl system under mild conditions allows for subsequent cyclization reactions, either through condensation with amines (as in the Paal-Knorr synthesis) or through intramolecular aldol-type reactions, to build the requisite ring systems. The synthesis of prostaglandins stands as a premier example of its power in the total synthesis of complex, high-value targets. This highlights the role of this compound not just as a reagent, but as a key strategic component in the logic of modern natural product synthesis.

Derivatization for Functional Material Precursors

This compound serves as a key monomer in the synthesis of a specific class of biodegradable polymers known as polyorthoesters (POEs). These materials have garnered significant interest as functional material precursors, particularly for biomedical applications such as controlled drug delivery systems. researchgate.net The primary route to these polymers involves the transesterification reaction of this compound with various diols.

The synthesis of first-generation polyorthoesters (POE I) is achieved through the reaction of this compound with an α,ω-diol. This polycondensation reaction proceeds with the elimination of ethanol (B145695), which must be removed from the reaction mixture to drive the equilibrium towards the formation of a high molecular weight polymer. The resulting polyorthoester is a hydrophobic and acid-sensitive material.

The general structure of the repeating unit in a POE I polymer derived from this compound and a generic diol is depicted below:

General Structure of POE I Repeating Unit

| Monomer 1 | Monomer 2 | Repeating Unit |

|---|

The properties of the resulting polyorthoester can be tailored by varying the structure of the diol (R group). This versatility allows for the creation of a range of functional materials with different mechanical properties and degradation kinetics. For instance, the use of diethylene glycol in the reaction with this compound yields a specific polyorthoester. bham.ac.uk

A significant application of these polyorthoesters is in the fabrication of implantable drug delivery devices. bham.ac.uk The active pharmaceutical ingredient is homogeneously dispersed within the polymer matrix. The release of the drug occurs as the polymer undergoes surface erosion under physiological conditions. researchgate.net The degradation of the polymer backbone is acid-catalyzed and ultimately yields the constituent diol and γ-butyrolactone, which is further hydrolyzed to 4-hydroxybutanoic acid.

| Polymer Type | Monomers | Key Feature | Application |

| Polyorthoester I (POE I) | This compound, α,ω-diol | Acid-sensitive orthoester linkages | Controlled drug delivery researchgate.net |

While the primary focus has been on POE I, the derivatization of the tetrahydrofuran ring or the synthesis of copolymers could potentially lead to precursors for other functional materials. For example, post-polymerization modification of polymers containing tetrahydrofuran units has been explored to introduce various functionalities. mdpi.com This suggests that derivatives of this compound could be synthesized to introduce specific side chains, leading to functional material precursors with tailored properties for applications beyond drug delivery.

Utility in Protecting Group Chemistry (Conceptual Exploration)

The chemical structure of this compound, a cyclic orthoester, suggests its potential utility as a protecting group for 1,2- and 1,3-diols in organic synthesis. This conceptual exploration is based on the well-established principles of acetal (B89532) and ketal chemistry, which are commonly employed for the protection of diols. chem-station.comresearchgate.net

Mechanism of Protection:

The protection of a diol with this compound would likely proceed under acidic catalysis. The mechanism would involve the protonation of one of the ethoxy groups, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. mdpi.com This electrophilic intermediate would then be trapped by one of the hydroxyl groups of the diol. A subsequent intramolecular reaction of the second hydroxyl group, with the elimination of a second molecule of ethanol, would lead to the formation of a cyclic acetal, thus protecting the diol.

Key Features of this compound as a Protecting Group:

Formation of a Cyclic System: The reaction with a diol would result in the formation of a five- or six-membered ring, which is entropically favored. Cyclic acetals are common protecting groups for 1,2- and 1,3-diols. chem-station.com

Acid Lability: As an acetal, the protecting group would be stable to basic and nucleophilic conditions but readily cleaved under acidic conditions. organic-chemistry.org This orthogonality is a crucial aspect of protecting group strategies in complex molecule synthesis. neliti.com The deprotection would involve the reverse of the protection mechanism, initiated by protonation and leading to the release of the diol and γ-butyrolactone.

Potential for Diastereoselectivity: The introduction of the this compound moiety could, in principle, influence the stereochemical outcome of subsequent reactions at adjacent stereocenters, a known phenomenon with other cyclic acetal protecting groups. nih.gov

Conceptual Advantages and Disadvantages:

| Feature | Potential Advantage | Potential Disadvantage |

| Reactivity | Forms a stable cyclic acetal under acidic conditions. | May require careful control of reaction conditions to avoid side reactions. |

| Stability | Stable to a wide range of basic and nucleophilic reagents. organic-chemistry.org | Sensitive to acidic conditions, limiting its use in synthetic routes requiring strong acids. |

| Cleavage | Deprotection occurs under mild acidic conditions, regenerating the diol. | The byproducts of deprotection (γ-butyrolactone and ethanol) would need to be removed from the reaction mixture. |

| Stereochemical Influence | The rigid cyclic structure could impart diastereoselectivity in subsequent transformations. nih.gov | The introduction of a new stereocenter at the anomeric carbon could lead to diastereomeric mixtures if the diol is chiral. |

The utility of this compound as a protecting group is conceptually similar to that of other reagents used to form cyclic acetals, such as 2,2-dimethoxypropane (B42991) for the formation of acetonides. researchgate.net The choice of protecting group in a synthetic strategy depends on the specific requirements of the synthesis, including the desired stability profile and the conditions for deprotection. utsouthwestern.eduuchicago.edu The exploration of this compound in this context could offer a new tool for synthetic chemists, particularly in the synthesis of complex polyol-containing natural products.

Theoretical and Computational Chemistry Studies of 2,2 Diethoxytetrahydrofuran

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating reaction mechanisms due to its balance of accuracy and computational cost. DFT calculations can map out the potential energy surface of a reaction, identifying key intermediates, transition states, and the associated energy barriers.

The reactivity of 2,2-diethoxytetrahydrofuran is largely characterized by the susceptibility of the orthoester functionality to hydrolysis, which typically proceeds via ring-opening or nucleophilic attack at the anomeric carbon. DFT calculations are instrumental in quantifying the activation energy (energy barrier) for these processes.

The acid-catalyzed hydrolysis of orthoesters is a well-studied class of reactions. The generally accepted mechanism involves protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a nucleophile, such as water. The ring-opening of the tetrahydrofuran (B95107) moiety can also occur, leading to different products.

DFT studies on the ring-opening of tetrahydrofuran itself by various reagents have shown that the activation energy is highly dependent on the nature of the attacking species and the catalyst. For instance, theoretical studies on the ring-opening of tetrahydrofuran by frustrated Lewis pairs have detailed the energy profiles and demonstrated the influence of the Lewis acid and base centers on the activation barrier. nih.gov While not directly involving this compound, these studies provide a methodological blueprint for how the energy barriers for its ring-opening and subsequent reactions could be calculated.

A hypothetical DFT study on the acid-catalyzed hydrolysis of this compound would involve calculating the Gibbs free energy of the reactants, intermediates, transition states, and products. The energy barrier for the rate-determining step, often the formation of the oxocarbenium ion, would be of primary interest.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Key Steps in the Hydrolysis of this compound

| Reaction Step | Description | Hypothetical ΔG‡ (kcal/mol) |

| Protonation | Protonation of an ethoxy oxygen | Low barrier |

| C-O Bond Cleavage | Formation of the oxocarbenium ion | 15 - 25 |

| Nucleophilic Attack | Attack of water on the oxocarbenium ion | Low barrier |

| Ring Opening | Cleavage of the tetrahydrofuran ring C-O bond | 20 - 30 |

Note: These values are illustrative and based on typical energy barriers for similar reactions. Actual values would require specific DFT calculations.

A crucial aspect of DFT calculations in mechanistic studies is the characterization of transition states and intermediates. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational analysis. DFT can be used to optimize the geometry of these fleeting structures.

For the hydrolysis of this compound, the transition state for C-O bond cleavage would likely feature an elongated bond between the anomeric carbon and the departing ethoxy group, with significant positive charge buildup on the carbon atom. The geometry of the resulting oxocarbenium ion intermediate would be planar around the positively charged carbon, allowing for nucleophilic attack from either face, although stereoelectronic effects would likely favor a specific trajectory. acs.orgresearchgate.net

Computational models can capture the elusive nature of these transition states, providing insights that are difficult to obtain experimentally. mit.edu The analysis of the electronic structure of the transition state can reveal the nature of bond breaking and forming processes.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and the spatial arrangement of orbitals play a critical role in the reactivity of molecules. This is particularly true for cyclic systems like this compound.

Conformational analysis of the tetrahydrofuran ring indicates that it adopts a puckered envelope or twist conformation to relieve torsional strain. The presence of the two ethoxy groups at the C2 position introduces additional conformational complexity. Molecular mechanics and DFT calculations can be used to determine the relative energies of different conformers and identify the most stable arrangements. cwu.edusapub.org For substituted cyclohexanes, which have been extensively studied, the preference for equatorial over axial substitution is a well-established principle to minimize steric hindrance. libretexts.org Similar principles would apply to the ethoxy groups in this compound, although anomeric effects might favor an axial orientation for one of the ethoxy groups.

Stereoelectronic effects are electronic effects that are dependent on the relative orientation of orbitals in space. wikipedia.org In the context of orthoester hydrolysis, the anomeric effect and the theory of stereoelectronic control are paramount. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial position, despite the steric bulk. This is explained by a stabilizing interaction between a lone pair on the ring heteroatom and the antibonding orbital of the exocyclic C-substituent bond.

The theory of stereoelectronic control, as applied to the hydrolysis of cyclic orthoesters, posits that the cleavage of a C-O bond is most favorable when the other two oxygen atoms each have a lone pair orbital oriented anti-periplanar to the breaking bond. researchgate.netresearchgate.net This specific orbital alignment facilitates the donation of electron density into the antibonding orbital of the departing group, lowering the activation energy of the reaction. DFT calculations can be used to analyze the orbital alignments in different conformers and thus predict the most likely reaction pathway.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While often used in drug design, QSAR can also be applied to predict the reactivity of compounds like this compound.

A QSAR model for predicting the hydrolysis rate of a series of cyclic orthoesters would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical equation that correlates these descriptors with the experimentally determined reaction rates. nih.govresearchgate.netresearchgate.netnih.govrsc.org

For this compound, relevant descriptors might include:

Electronic descriptors: Partial charge on the anomeric carbon, energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Describing the cyclic nature of the molecule.

The resulting QSAR model could then be used to predict the reactivity of other, yet unsynthesized, cyclic orthoesters, guiding the design of molecules with desired stability or reactivity.

Table 2: Examples of Molecular Descriptors for a Hypothetical QSAR Study of Orthoester Hydrolysis

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

| Electronic | Partial charge on C2 | Indicates electrophilicity and susceptibility to nucleophilic attack. |

| Electronic | LUMO Energy | A lower LUMO energy suggests greater ease of accepting electrons from a nucleophile. |

| Steric | van der Waals Volume | Influences the accessibility of the reaction center to the nucleophile and solvent. |

| Conformational | Dihedral angles | Reflects the influence of stereoelectronic effects on the ground state energy. |

Molecular Dynamics Simulations of Reactions in Solution

Chemical reactions in the real world occur in a solvent environment, which can have a profound impact on reaction rates and mechanisms. Molecular Dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules in solution. acs.org

An MD simulation of this compound in an aqueous solution would model the explicit interactions between the orthoester and a large number of water molecules. mdpi.comresearchgate.netrsc.org This allows for the study of solvation effects, such as the formation of hydrogen bonds between water and the oxygen atoms of the orthoester. These interactions can stabilize the ground state or transition state of a reaction, thereby altering the energy barrier. nih.gov

MD simulations can provide insights into:

Solvation structure: The arrangement of water molecules around the orthoester.

Diffusion: The movement of reactants towards each other.

Conformational dynamics: The fluctuations in the shape of the this compound molecule in solution.

By combining MD with quantum mechanics in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, it is possible to model the reaction itself within the solvent environment. nih.govnih.gov The reactive part of the system (the orthoester and a few key water molecules) is treated with a high level of theory (QM), while the rest of the solvent is treated with a more computationally efficient classical force field (MM). This approach provides a more realistic picture of the reaction energetics in solution.

Future Research Directions and Emerging Applications of 2,2 Diethoxytetrahydrofuran

Catalyst Development for Enhanced Selectivity and Sustainability

The traditional synthesis of 2,2-diethoxytetrahydrofuran involves the reaction of γ-butyrolactone with triethyl orthoformate or the use of Meerwein salts like triethyloxonium (B8711484) tetrafluoroborate (B81430). wikipedia.orgwikipedia.org While effective, these methods often rely on stoichiometric reagents and may not align with modern principles of green chemistry. Future research is anticipated to focus on the development of novel catalytic systems that offer improved selectivity, higher yields, and greater sustainability.

A promising direction is the exploration of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. Zeolites and other microporous materials with tailored acidic sites could potentially catalyze the direct conversion of γ-butyrolactone and ethanol (B145695) to this compound, minimizing the need for orthoformates. Furthermore, the development of chemoselective catalysts is crucial for synthesizing functionalized derivatives, enabling precise modifications to the tetrahydrofuran (B95107) ring for specialized applications. Drawing inspiration from the sustainable synthesis of other chiral tetrahydrofurans from pentoses, researchers may explore biocatalytic or chemo-catalytic pathways that utilize renewable starting materials with high stereocontrol. researchgate.net

| Catalyst Type | Potential Advantages | Research Focus |

| Heterogeneous Acid Catalysts (e.g., Zeolites, Resins) | Reusability, reduced waste, potential for continuous processes. | Optimizing pore structure and acid site density for the direct reaction of γ-butyrolactone and ethanol. |

| Homogeneous Lewis Acids | High activity and selectivity under mild conditions. | Development of non-toxic, earth-abundant metal catalysts (e.g., iron, copper) to replace traditional reagents. |

| Biocatalysts (Enzymes) | High stereoselectivity, operation in aqueous media, use of renewable feedstocks. | Engineering enzymes for the specific synthesis of this compound and its derivatives from bio-based precursors. |

Flow Chemistry and Continuous Manufacturing Applications

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and greater consistency. nih.govcontractpharma.com While the synthesis of this compound has not been widely reported in flow systems, its production is well-suited for this technology.

The synthesis often involves reactive intermediates and exothermic steps, which can be managed more effectively in the small, controlled environment of a flow reactor. d-nb.info This minimizes the risks associated with handling hazardous reagents and allows for operation at higher temperatures and pressures, potentially accelerating reaction rates. researchgate.net Furthermore, integrating purification steps, such as distillation or extraction, into a continuous process could create a seamless and highly efficient manufacturing line from starting materials to the final, purified product. Research in this area would likely focus on designing robust reactor systems and optimizing parameters like residence time, temperature, and catalyst loading for the continuous synthesis of this compound and its subsequent polymerization.

Exploration in Biomass Conversion and Renewable Feedstock Utilization

The shift towards a bio-based economy necessitates the use of renewable feedstocks for chemical production. energy.gov this compound can be conceptually linked to biomass through its precursor, γ-butyrolactone. Lignocellulosic biomass, a non-food source of plant matter, can be processed to yield platform molecules like furfural. nih.govgoogle.com Furfural can be converted to furan (B31954), which is then hydrogenated to produce tetrahydrofuran (THF), a structural analogue. eschemy.com More directly, biomass-derived sugars can be fermented or catalytically converted to produce succinic acid or maleic anhydride (B1165640), both of which are established industrial precursors to γ-butyrolactone.

Future research will likely aim to establish more direct and efficient catalytic routes from biomass-derived platform molecules to γ-butyrolactone and, subsequently, to this compound. This could involve developing one-pot cascade reactions that combine several transformation steps, thereby reducing energy consumption and purification costs. researchgate.net Success in this area would position this compound as a valuable, bio-based monomer for sustainable polymers.

| Biomass Source | Platform Intermediate | Pathway to this compound |

| Lignocellulose (e.g., wood, agricultural residue) | Sugars (e.g., Glucose, Xylose) | Fermentation/Catalysis -> Succinic Acid -> γ-Butyrolactone -> this compound |

| Starch, Sugarcane | Fructose | Catalytic Dehydration -> 5-HMF -> Levulinic Acid -> γ-Valerolactone -> γ-Butyrolactone -> this compound |

| Corn Cobs, Bagasse | Furfural | Oxidation/Rearrangement -> Succinic Anhydride -> γ-Butyrolactone -> this compound |

Advanced Functionalization for Material Science Applications

The primary application of this compound is as a bifunctional monomer for the synthesis of first-generation polyorthoesters (POE I). wikipedia.orgwikipedia.org These polymers are hydrophobic and acid-sensitive, making them useful as carriers for the controlled release of pharmaceuticals through surface erosion.

Future research is poised to expand on this foundation by exploring advanced functionalization of the monomer or the resulting polymer. By incorporating different diols during polymerization or by chemically modifying the tetrahydrofuran ring, new polyorthoesters with tailored properties can be created. For example, introducing hydrophilic segments could alter the polymer's degradation rate and drug-release profile. Post-polymerization modification, a strategy used for other functional polymers, could be employed to attach targeting ligands, imaging agents, or other active molecules to the polymer backbone. mdpi.com This could lead to the development of "smart" materials for applications in targeted drug delivery, tissue engineering, and diagnostics.

Computational Design of Novel Transformations and Reagents

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. nih.gov In the context of this compound, computational methods can be applied to several key areas. Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of its synthesis and polymerization, providing insights that can guide the design of more efficient catalysts and reaction conditions. acs.org

常见问题

Q. What are the established synthesis protocols for 2,2-diethoxytetrahydrofuran, and how can reaction parameters be optimized for higher yields?

The synthesis of this compound typically involves acid-catalyzed etherification of tetrahydrofuran derivatives with ethanol. Key parameters include solvent purity, reaction temperature, and catalyst selection. For instance, solvents like tetrahydrofuran (THF) must be rigorously dried over sodium/benzophenone to avoid side reactions. Reflux conditions (e.g., 60–80°C) and stoichiometric control of ethanol are critical for optimizing yield . Contaminants such as water or peroxides can significantly reduce efficiency, necessitating strict anhydrous conditions .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

- Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR are essential for verifying the substitution pattern of ethoxy groups and ring structure. For example, the ethoxy protons appear as distinct triplets or quartets in ¹H NMR .

- X-Ray Crystallography: Provides definitive structural confirmation, particularly for crystalline derivatives. and highlight its use in resolving stereochemical ambiguities in similar dihydrofuran systems .

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to assess purity and detect volatile byproducts.

Q. What precautions are necessary for safe handling and long-term storage of this compound?

As a cyclic ether, this compound is prone to peroxide formation upon prolonged exposure to air or light. Recommendations include:

- Storing under inert gas (e.g., nitrogen or argon) in amber glass containers .

- Adding stabilizers like butylated hydroxytoluene (BHT) to inhibit peroxide formation .

- Regularly testing for peroxides using iodide/starch test strips and discarding samples if peroxides exceed 50 ppm .

Advanced Research Questions

Q. How do the electron-donating ethoxy groups influence the reactivity of this compound in Diels-Alder reactions?

The ethoxy groups at the 2-position increase electron density in the dihydrofuran ring, enhancing its dienophilic character. This facilitates regioselective [4+2] cycloadditions with electron-deficient dienes. For example, documents its use in synthesizing Diels-Alder adducts with maleic anhydride, where steric and electronic effects of ethoxy substituents dictate reaction kinetics and product stereochemistry .

Q. What are the degradation pathways of this compound under acidic or basic conditions?

- Acidic Hydrolysis: The ethoxy groups undergo protonation, leading to ring-opening via nucleophilic attack by water, yielding diols and ethanol as byproducts.

- Basic Conditions: Base-mediated elimination reactions can generate conjugated dienes, particularly at elevated temperatures. Stability studies in suggest that maintaining pH < 7 and temperatures below 40°C minimizes decomposition .

Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a solvent or reagent?

Discrepancies often arise from variations in:

- Solvent Purity: Residual moisture or peroxides (common in ethers) can inhibit reactions. Use freshly distilled, stabilized solvents .

- Catalyst Compatibility: Transition metal catalysts (e.g., CuBr in ATRP reactions) may interact with ethoxy groups, requiring inert atmospheres or ligand optimization .

- Reaction Monitoring: Real-time techniques like in-situ FTIR or HPLC can identify side reactions and adjust conditions dynamically.

Q. What role does this compound play in synthesizing block copolymer micelles or functionalized heterocycles?

In polymer chemistry, it serves as a protected intermediate for introducing ethoxy functionalities into polymer backbones. For example, describes its use in synthesizing acid-labile micelles via ring-opening polymerization, where the ethoxy groups enable pH-responsive drug release . In heterocyclic synthesis, it acts as a precursor for generating substituted furans through oxidative ring-contraction or cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。